![molecular formula C11H7ClN2OS2 B7528794 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a thiophene ring, a pyrimidine ring, and a chlorine atom attached to the thiophene ring.
Mechanism of Action
The mechanism of action of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as DNA topoisomerase I, which is involved in DNA replication and transcription. This compound has also been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been reported to have various biochemical and physiological effects. This compound has been reported to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis and cell death. It has also been reported to inhibit the growth of bacteria and viruses by disrupting their cellular processes. Moreover, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one in lab experiments include its high purity, stability, and potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. One potential direction is the development of new synthesis methods to improve the yield and purity of the final product. Another direction is the study of this compound's potential applications in the field of organic electronics. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, the development of new derivatives of this compound may lead to the discovery of new compounds with improved properties and potential applications.
In conclusion, 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one is a compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in various fields of science.
Synthesis Methods
The synthesis of 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-(5-chlorothiophen-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, which is then oxidized to form 3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one. This synthesis method has been reported to have a high yield and purity of the final product.
Scientific Research Applications
3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields of science. This compound has been reported to have antimicrobial, antiviral, anticancer, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Moreover, this compound has been reported to have potential applications in the field of organic electronics due to its high electron mobility and stability.
properties
IUPAC Name |
3-[(5-chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS2/c12-9-2-1-7(17-9)5-14-6-13-10-8(11(14)15)3-4-16-10/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFLNKRLXUOTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)N(C=N2)CC3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

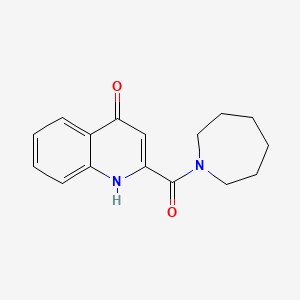
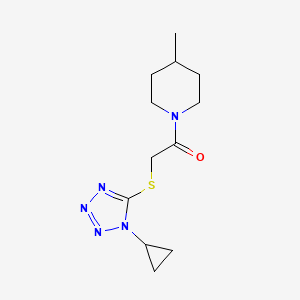

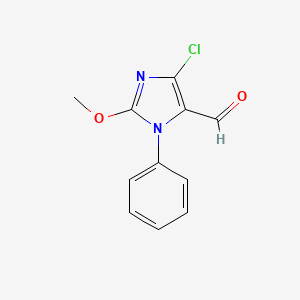
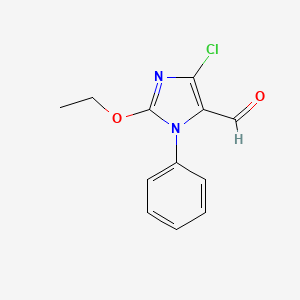
![1-Fluoro-4-[1-(4-methylsulfonylphenoxy)ethyl]benzene](/img/structure/B7528744.png)

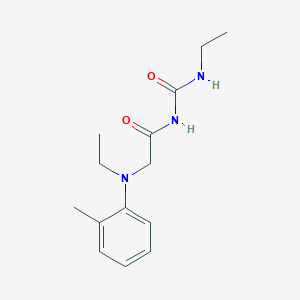
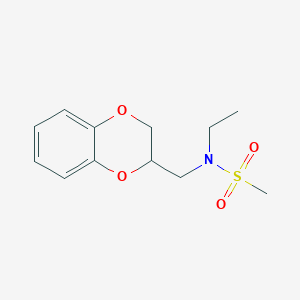
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![3-[[2-(2-chlorophenyl)acetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528783.png)
![3-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-N-pyridin-4-ylbenzamide](/img/structure/B7528800.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)